Cas no 1105195-25-2 (3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine)
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
- Pyridazine, 3-chloro-6-(2,4-dimethyl-5-thiazolyl)-
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- MDL: MFCD16652715
- Inchi: 1S/C9H8ClN3S/c1-5-9(14-6(2)11-5)7-3-4-8(10)13-12-7/h3-4H,1-2H3
- InChI Key: AOEASRKROYFFDN-UHFFFAOYSA-N
- SMILES: C1(Cl)=NN=C(C2SC(C)=NC=2C)C=C1
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C229071-100mg |
3-chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C229071-500mg |
3-chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 500mg |
$ 390.00 | 2022-04-01 | ||
| TRC | C229071-1g |
3-chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 1g |
$ 590.00 | 2022-04-01 | ||
| Chemenu | CM555073-100mg |
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 97% | 100mg |
$236 | 2023-03-07 | |
| Chemenu | CM555073-250mg |
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 97% | 250mg |
$343 | 2023-03-07 | |
| Chemenu | CM555073-1g |
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 97% | 1g |
$930 | 2023-03-07 | |
| Enamine | EN300-237314-0.05g |
3-chloro-6-(dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
| Enamine | EN300-237314-0.1g |
3-chloro-6-(dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
| Enamine | EN300-237314-0.25g |
3-chloro-6-(dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
| Enamine | EN300-237314-0.5g |
3-chloro-6-(dimethyl-1,3-thiazol-5-yl)pyridazine |
1105195-25-2 | 95% | 0.5g |
$739.0 | 2024-06-19 |
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine Suppliers
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
Additional information on 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Recent Advances in the Study of 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine (CAS: 1105195-25-2)
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine (CAS: 1105195-25-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of kinase inhibition and anticancer activity. This research brief aims to summarize the latest findings related to this compound and its implications for drug development.
The compound's unique structure, featuring a pyridazine core linked to a thiazole moiety, has been identified as a promising scaffold for the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have synthesized and evaluated derivatives of 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine to explore their inhibitory effects on specific kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). Preliminary results indicate potent inhibitory activity, suggesting its potential as a lead compound for further optimization.
In a recent study published in the Journal of Medicinal Chemistry, a team of researchers investigated the compound's binding affinity and selectivity towards CDK2, a kinase implicated in cell cycle regulation. Using X-ray crystallography and molecular docking simulations, they demonstrated that 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine occupies the ATP-binding pocket of CDK2, forming key hydrogen bonds and hydrophobic interactions. These findings provide a structural basis for the compound's inhibitory activity and offer insights for the design of more potent and selective CDK inhibitors.
Another area of interest is the compound's potential as an anticancer agent. In vitro studies have shown that 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine exhibits cytotoxic effects against a panel of cancer cell lines, including breast, lung, and colon cancer cells. Mechanistic studies revealed that the compound induces apoptosis and cell cycle arrest at the G2/M phase, further supporting its anticancer potential. Additionally, combination studies with standard chemotherapeutic agents have demonstrated synergistic effects, highlighting its potential for use in combination therapies.
Despite these promising findings, challenges remain in the development of 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine as a therapeutic agent. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and pharmacokinetic studies. Recent efforts have focused on optimizing the compound's physicochemical properties while maintaining its kinase inhibitory activity. For instance, introducing solubilizing groups or modifying the thiazole ring has shown promise in improving its drug-like properties.
In conclusion, 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine (CAS: 1105195-25-2) represents a promising candidate for the development of kinase inhibitors and anticancer agents. Recent studies have shed light on its mechanism of action, structural interactions, and therapeutic potential. However, further research is needed to overcome the current limitations and advance this compound towards clinical applications. The ongoing exploration of its derivatives and combination therapies holds great promise for the future of targeted cancer treatments.
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